molecular formula C17H13ClO3 B017847 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid CAS No. 58211-82-8

2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

Cat. No. B017847
CAS RN: 58211-82-8
M. Wt: 300.7 g/mol
InChI Key: HFQRIKISCRTEMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acrylic acid derivatives, including compounds similar to "2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid," involves several key steps, including the acid hydrolysis and condensation reactions. For instance, a novel acrylic acid derivative was synthesized via acid hydrolysis of a precursory compound in acetic acid, showcasing the typical synthesis pathway for such molecules, where IR, 1H NMR, 13C-NMR, and mass spectral data play crucial roles in establishing the structure of the compound (Kaushik et al., 2011).

Molecular Structure Analysis

The determination of the crystal structure of similar compounds provides insights into their molecular configuration, intermolecular interactions, and overall stability. For example, the crystal structure of a related compound was elucidated, revealing significant details such as intermolecular hydrogen bonding and π-π stacking interactions, which are critical in understanding the molecular structure and behavior of acrylic acid derivatives (Lee et al., 2009).

Chemical Reactions and Properties

Acrylic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and versatility. For instance, reactions involving ethyl 3-aryl-2-nitroacrylate with specific reagents leading to the formation of different products highlight the reactive nature of such compounds and their potential for further chemical manipulation (Hirotani & Zen, 1994).

Physical Properties Analysis

The physical properties of acrylic acid derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the physical and chemical properties section of a related compound, "2-ethylhexyl acrylate," details its clear liquid state, melting and boiling points, specific gravity, and solubility in water and solvents, providing a baseline for understanding the physical behavior of these compounds in different environments (IARC Monographs, 1994).

Chemical Properties Analysis

The chemical properties of acrylic acid derivatives, including reactivity, stability, and polymerization behavior, are key to their applications. The synthesis and radical polymerization of hydrolytically stable acrylic phosphonic acids demonstrate the chemical versatility and potential of acrylic acid derivatives for creating polymers with specific characteristics (Moszner et al., 1999).

Scientific Research Applications

Synthesis and Polymer Chemistry

Preparation and Derivatives

The compound has been used as a key intermediate in the preparation of various chemically significant derivatives. For instance, it has been involved in Friedel-Crafts reactions for the preparation of chloro substituted derivatives, highlighting its role in the synthesis of complex organic molecules (Cousse, Bonnaud, Pichat, & Aubert, 1976).

Adhesive Polymers

The compound's derivatives have found applications in the development of adhesive polymers with hydrolytically stable phosphonic acid monomers, demonstrating significant advancements in materials science (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).

Environmental Applications

Acrylic Acid Recovery

Research has explored the recovery of acrylic acid from industrial wastewater through esterification, addressing environmental concerns related to waste management and pollution (Ahmad, Kamaruzzaman, & Chin, 2014). This application is critical for reducing the environmental impact of industrial processes.

Advanced Material Development

Liquid Crystalline Polyacrylates

The chemical has been used to synthesize dendritic graft copolymers exhibiting liquid crystalline properties, marking its importance in the creation of novel materials with specific optical and mechanical properties (Xi Zhang, 1998).

Synthetic Methodologies

Herbicide Synthesis

An improved synthetic method employing this compound has been developed for the herbicide carfentrazone-ethyl, showcasing its role in enhancing the efficiency and sustainability of agricultural chemical production (Fan, Yu, Fu, Liu, He, & Zhu, 2015).

properties

IUPAC Name

4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)14-4-2-12(3-5-14)13-6-8-15(18)9-7-13/h2-9H,1,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRIKISCRTEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431666
Record name 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

CAS RN

58211-82-8
Record name 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

212 g (1.59 mol) of anhydrous aluminum chloride are introduced into 1200 g of o-dichlorobenzene and brought to 45° C. with stirring. A solution of 78.5 g (0.7 mol) of itaconic anhydride and 132 g (0.7 mol) of 4-chlorobiphenyl in 600 g of o-dichlorobenzene at 45° C. is added dropwise in the course of one hour. The reaction mixture is stirred at 45° C. for one hour and then added to an ice-cold mixture of 1000 g of water and 142 g of hydrochloric acid (37%). The aqueous phase is separated off. The organic phase is washed three times with a mixture of 1000 g of water and 50 g of hydrochloric acid (37%) in each case. After washing three times, it is allowed to cool to approximately 20° C. and the colorless product is then filtered off with suction. This is then washed twice with 200 g of o-dichlorobenzene in each case. The product is dried at 40° C. and about 100 mbar until it is free of solvent and water. 150 g (0.50 mol) of 4-(4′-chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid (71%) are obtained as a colorless, finely crystalline powder. Further product can be obtained by working up the mother liquor. The dichlorobenzene phase is washed a number of times with 0.1% strength by weight aqueous EDTA solution. After distilling off the dichlorobenzene in vacuo, further product is obtained by cooling the residue to 0° C., filtering off the colorless precipitate with suction and recrystallizing the residue, and the yield is increased to >85%. (HPLC purity 99.3-99.6%).
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212 g
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1200 g
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78.5 g
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132 g
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600 g
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ice
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0 (± 1) mol
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142 g
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1000 g
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Synthesis routes and methods III

Procedure details

21.2 g of anhydrous aluminum chloride are introduced into 50 g of p-chlorotoluene and the mixture is heated to 40° C. with stirring. A solid mixture of 8.3 g of itaconic anhydride and 13.2 g of 4-chlorobiphenyl is added in portions in the course of one hour. The reaction mixture is stirred at 40° C. for 30 minutes and then added to 100 g of ice water. The solid reaction product is filtered off and washed twice with water (50 ml). The product is dried at room temperature and about 100 mbar until free of solvent and water. 4-(4′-Chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid is obtained in a yield of 70% as a colorless, finely crystalline powder.
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21.2 g
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50 g
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8.3 g
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13.2 g
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ice water
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100 g
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Synthesis routes and methods IV

Procedure details

21.2 g of anhydrous aluminum chloride are introduced into 50 g of bromobenzene and the mixture is cooled to 0° C. A solid mixture of 8.3 g of itaconic anhydride and 13.2 g of 4-chlorobiphenyl is added in portions in the course of one hour. The reaction mixture is stirred at 0° C. for two hours and then added to 100 g of ice water. The solid reaction product is filtered off and washed twice with water (50 ml). After recrystallization from ethyl acetate, the product is dried at room temperature and about 100 mbar until free of solvent and water. 4-(4′-Chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid is obtained in a yield of 50% as a colorless, finely crystalline powder.
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21.2 g
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50 g
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8.3 g
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13.2 g
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ice water
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100 g
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Synthesis routes and methods V

Procedure details

193.3 g (1.45 mol) of anhydrous aluminum chloride are introduced in 1100 g of o-dichlorobenzene and the mixture is brought to 45° C. with stirring. A solution of 80.9 g (0.72 mol) of itaconic anhydride and 132 g (0.7 mol) of 4-chlorobiphenyl in 700 g of o-dichlorobenzene at 50° C. is added dropwise in the course of three hours. The reaction mixture is stirred at 25° C. for four hours and then added to an ice-cold mixture of 1000 g of water and 25 g of sulfuric acid (96%). The aqueous phase is separated off. The organic phase is washed three times with a mixture of 1000 g of water and 15 g of sulfuric acid (96%) in each case. After washing three times, it is allowed to cool to approximately 20° C. and the colorless product is then filtered off with suction. This is then washed three times with 150 g of ethanol (96%) in each case. The product is dried at 60° C. and about 100 mbar until free of solvent and water. 148 g (0.49 mol) of 4-(4′-chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid (70%) are obtained as a colorless, finely crystalline powder. By working up the mother liquor, as described in Example 1, the yield is increased to 83%. (HPLC purity 99.6-99.8%)
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193.3 g
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1100 g
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80.9 g
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132 g
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700 g
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25 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Reactant of Route 2
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Reactant of Route 3
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

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